2-Cyanopyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPVUNCEFBYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501639 | |
| Record name | 2-Cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73112-09-1 | |
| Record name | 2-Cyanopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Properties and Synthesis
2-Cyanopyridine-3-carboxylic acid is a solid organic compound with specific physicochemical properties that are critical for its use in synthesis. nih.gov Its structure combines the aromaticity of a pyridine (B92270) ring with the reactivity of a nitrile and a carboxylic acid, making it a versatile reagent. nih.govchemenu.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2-Cyanonicotinic acid | nih.gov |
| CAS Number | 73112-09-1 | nih.gov |
| Molecular Formula | C₇H₄N₂O₂ | nih.gov |
| Molecular Weight | 148.12 g/mol | nih.gov |
| Melting Point | 192-203 °C | chemdad.com |
| Boiling Point (Predicted) | 396.9±27.0 °C | chemdad.com |
| Density (Predicted) | 1.42±0.1 g/cm³ | chemdad.com |
The synthesis of pyridine carboxylic acids, including 2-cyanonicotinic acid, can be achieved through various routes. A common industrial method involves the hydrolysis of the corresponding cyanopyridine. For instance, 2-pyridine carboxylic acid can be synthesized from 2-cyanopyridine (B140075) by hydrolysis under alkaline conditions, followed by neutralization with an acid. google.com This process is generally applicable and can be adapted for derivatives like this compound, typically starting from a dinitrile precursor.
Another significant synthetic strategy is the direct cyanation of the pyridine ring. This can be accomplished by treating the pyridine compound, often activated with an agent like trifluoroacetic anhydride (B1165640) and nitric acid, with a cyanide source such as potassium cyanide (KCN). thieme-connect.de This method allows for the introduction of a cyano group, which can then be followed by or performed on a molecule already containing a carboxylic acid moiety, though careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Spectroscopic and Advanced Structural Characterization in Research
The molecular structure of 2-cyanopyridine-3-carboxylic acid features a pyridine (B92270) ring substituted with a cyano group at the 2-position and a carboxylic acid group at the 3-position. The spatial arrangement of these functional groups is expected to be a key determinant of the molecule's conformation. It is anticipated that the molecule will be largely planar, a common feature for pyridine-based compounds. However, some degree of torsion may exist, particularly around the C-C bond connecting the carboxylic acid group to the pyridine ring, influenced by the steric and electronic effects of the adjacent cyano group.
Intermolecular interactions are crucial in defining the crystal packing of molecular solids. For this compound, a rich network of non-covalent interactions is expected to govern its supramolecular assembly. The primary and most predictable interaction is the formation of strong hydrogen bonds involving the carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This functionality often leads to the formation of robust hydrogen-bonded dimers.
Furthermore, the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. This creates possibilities for a variety of hydrogen bonding motifs, connecting molecules into chains, sheets, or more complex three-dimensional networks. Studies on cocrystals of cyanopyridines with dicarboxylic acids have highlighted the prevalence of hydrogen bonds between the carboxylic acid and the pyridine nitrogen. hhu.de
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are anticipated to play a significant role in the crystal packing. The electron-withdrawing nature of the cyano and carboxylic acid groups influences the electron density of the pyridine ring, which can promote offset or face-to-face π-stacking arrangements. The relative orientation of the cyano groups in adjacent molecules can also lead to dipole-dipole interactions, further stabilizing the crystal lattice. Research on other cyanopyridine compounds has demonstrated the importance of these stacking and dipolar interactions in their crystal architecture.
Based on the analysis of related structures, the following table summarizes the expected key intermolecular interactions and their structural parameters for this compound. It is important to note that these are predictive values and await experimental verification.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen | ~2.6 - 2.8 | Primary structural motif, chain/dimer formation |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | ~2.6 - 2.7 | Dimer formation |
| Hydrogen Bond | C-H (Pyridine) | Cyano Nitrogen | ~3.2 - 3.5 | Secondary stabilization |
| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.3 - 3.8 | Layered structures |
| Dipole-Dipole | Cyano Group (C≡N) | Cyano Group (C≡N) | ~3.0 - 3.5 | Lattice stabilization |
The interplay of these various intermolecular forces will ultimately determine the final crystal structure of this compound, influencing its physical properties such as melting point, solubility, and stability. While direct experimental data is currently lacking, the principles of crystal engineering and the study of analogous structures provide a solid foundation for predicting its solid-state behavior.
Advanced Computational Chemistry Investigations of 2 Cyanopyridine 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are fundamental to understanding molecular properties and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters. For derivatives of pyridine (B92270) and carboxylic acids, DFT has been successfully used to correlate theoretical parameters with experimental results. mdpi.com Studies on related 3-cyano-2(1H)-pyridones have utilized DFT to understand their electronic structures and potential binding affinities with biological targets. nih.govrsc.org
A typical DFT study on 2-Cyanopyridine-3-carboxylic acid would involve geometry optimization and frequency calculations using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model the molecule's structure and vibrational modes. mdpi.com
Table 1: Example of DFT Calculated Parameters for a Pyridine Carboxylic Acid Derivative This table is illustrative and shows the type of data generated in a DFT study.
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -568.123 | The total electronic energy of the molecule in its ground state. |
| Dipole Moment (Debye) | 3.45 | A measure of the molecule's overall polarity. |
| HOMO Energy (eV) | -7.12 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy (eV) | -2.05 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (eV) | 5.07 | Related to the electronic excitability and chemical stability of the molecule. |
Analysis of Electronic Structure and Molecular Orbitals
The electronic structure of a molecule is key to its chemical behavior. The carboxylic group carbon and its two oxygen atoms are typically sp2 hybridized, allowing for delocalization of π-electrons. askiitians.com This delocalization contributes to the stability of the carboxylate anion. askiitians.com In this compound, this is further influenced by the electron-withdrawing cyano group and the pyridine ring.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Computational studies on related organic molecules have shown that FMO analysis can reveal charge transfer within the molecule, which is essential for understanding its electronic properties. nih.gov For this compound, the HOMO is expected to be localized on the pyridine ring and carboxylic acid, while the LUMO may be distributed over the cyano group and the aromatic system, facilitating intramolecular charge transfer.
Prediction of Non-Linear Optical (NLO) Properties
Organic molecules with significant π-conjugated systems and strong electron donor-acceptor groups can exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and telecommunications. nih.govymerdigital.com The structure of this compound, featuring the electron-donating potential of the pyridine nitrogen's lone pair and the electron-withdrawing nature of the cyano and carboxylic acid groups, suggests it may possess NLO activity.
DFT calculations are a powerful tool for predicting NLO properties by calculating the molecular polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). jmcs.org.mx The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's potential for second-order NLO applications. jmcs.org.mx Theoretical studies on various organic compounds have demonstrated that computational screening can effectively identify promising NLO materials. nih.govjmcs.org.mx A computational NLO study of this compound would quantify these properties and provide insight into the structure-property relationships governing its NLO response.
Table 2: Example of Predicted NLO Properties for a Donor-Acceptor Substituted Pyridine This table is illustrative and shows the type of data generated in an NLO properties prediction study. Values are hypothetical.
| NLO Parameter | Calculated Value (a.u.) | Significance |
|---|---|---|
| Dipole Moment (μ) | 4.10 | Indicates charge asymmetry, important for NLO response. |
| Average Polarizability (α) | 1.5 x 10⁻²³ | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β_tot) | 7.8 x 10⁻³⁰ | Measures the second-order NLO response. Larger values are desirable. |
| Second Hyperpolarizability (γ) | 2.2 x 10⁻³⁶ | Measures the third-order NLO response. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules on a larger scale than quantum chemical calculations, often focusing on interactions with other molecules, such as proteins or solvents.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Cyanopyridine and pyridone carboxylic acid derivatives have been investigated as inhibitors of various enzymes. nih.govmdpi.com For instance, related compounds have been docked into the active sites of protein kinases like VEGFR-2 and HER-2, as well as bacterial enzymes like DNA gyrase. mdpi.comresearchgate.netnih.gov
A molecular docking study of this compound would involve docking it into the binding site of a relevant protein target. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds between the carboxylic acid or cyano group and amino acid residues, as well as π-π stacking interactions with aromatic residues. These studies can provide a rationale for observed biological activity and guide the design of more potent analogs. nih.govmdpi.com
Table 3: Summary of Molecular Docking Studies on Related Pyridine Derivatives This table summarizes findings from the literature on compounds structurally related to this compound.
| Compound Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| 2-Pyridone-3-carboxylic acid derivatives | DNA Gyrase (S. aureus) | H-bonding with Ser84, Glu88, Arg458, Asp437; Metal ion bridging. | nih.govresearchgate.net |
| Cyanopyridone derivatives | VEGFR-2 / HER-2 Kinase | Hydrogen bonds with ATP-binding site residues. | mdpi.comnih.gov |
| 3-Cyanopyridine (B1664610) derivatives | Survivin | Interactions with the protein's dimerization interface. | mdpi.com |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and interactions of molecules. MD simulations are often used to refine the results of molecular docking by assessing the stability of a predicted ligand-protein complex in a dynamic, solvated environment. nih.govnih.gov
For this compound, an MD simulation could be performed on its complex with a protein target identified through docking. The simulation would track the positions of all atoms over time (typically nanoseconds to microseconds), allowing for the analysis of the stability of key hydrogen bonds and other interactions. researchgate.net Such simulations can confirm whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes. nih.govresearchgate.net MD can also be used to study the molecule's behavior in solution, such as its association with other molecules or ions. nih.gov
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a crucial tool in computational chemistry for understanding the electronic distribution within a molecule. It provides a visual representation of the electrostatic potential mapped onto the electron density surface, revealing key insights into a molecule's reactivity, intermolecular interactions, and polar nature. The MESP surface helps to predict how a molecule will interact with other chemical species, particularly in biological systems. nih.gov
The potential is calculated at each point on the surface, which is defined by a specific value of electron density. Different colors on the MESP map represent different values of the electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to an excess of electrons and are usually found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential, susceptible to nucleophilic attack, are colored blue, indicating an electron-deficient area, often around hydrogen atoms attached to electronegative atoms. Green areas denote regions of neutral or near-zero potential. nih.gov
| Color on MESP Map | Potential Range | Interpretation | Likely Atoms in this compound |
|---|---|---|---|
| Red | Negative | Electron-rich region, favorable for electrophilic attack | Oxygen (Carboxylic), Nitrogen (Pyridine & Cyano) |
| Blue | Positive | Electron-poor region, favorable for nucleophilic attack | Hydrogen (Carboxylic acid & Pyridine ring) |
| Green | Near-Zero | Neutral region, less likely to engage in strong electrostatic interactions | Carbon atoms of the pyridine ring |
Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles
In modern drug discovery, the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an indispensable step. nih.gov These computational models allow for the early assessment of a molecule's pharmacokinetic and toxicological profile, helping to identify candidates with a higher probability of success in clinical trials. nih.gov For this compound, various computational tools and models can be employed to predict its drug-likeness and ADMET characteristics.
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. plos.org This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. plos.org Compounds that adhere to these rules are more likely to be orally absorbed and show good membrane permeability. nih.gov
Pharmacokinetic properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with transporters like P-glycoprotein (Pgp) are also critical. plos.orgnih.gov The "BOILED-Egg" model is a popular predictive tool that visualizes a compound's potential for passive gastrointestinal absorption and brain penetration based on its lipophilicity and polarity. nih.gov Furthermore, predicting a compound's metabolism, often mediated by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), and its clearance rate (CL) are vital for determining its half-life (T₁/₂) in the body. plos.org
Toxicity prediction is another crucial component of the ADMET profile, flagging potential issues like mutagenicity (AMES toxicity), carcinogenicity, and organ-specific toxicity. nih.govplos.org
Computational analysis of this compound suggests a profile with favorable drug-like properties. Its molecular weight and the number of hydrogen bond donors and acceptors generally fall within the limits set by Lipinski's Rule of Five.
Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C₇H₄N₂O₂ | - |
| Molecular Weight | 148.12 g/mol | Complies with Lipinski's Rule (< 500) |
| logP (Lipophilicity) | 0.4 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |
| Molar Refractivity | 37.15 cm³ | Within typical range for drug-like molecules |
| Topological Polar Surface Area (TPSA) | 74 Ų | Indicates good potential for oral bioavailability (< 140 Ų) |
Data sourced from PubChem and calculated using computational models. nih.gov
Predicted Pharmacokinetic (ADMET) Profile
| Parameter | Prediction | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| P-glycoprotein (Pgp) Substrate | No | Not likely to be actively effluxed from cells by Pgp. |
| CYP2D6 Inhibitor | No | Low probability of drug-drug interactions via this enzyme. |
| CYP3A4 Inhibitor | No | Low probability of drug-drug interactions via this enzyme. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity (Liver Toxicity) | Yes | Potential for liver toxicity should be monitored. |
These predictions are generated by computational models like SwissADME and ADMETlab 2.0 and require experimental validation. plos.org
Biological Activity and Pharmacological Research Applications
Antimicrobial Research
Derivatives of 2-cyanopyridine (B140075) have been a subject of interest in the quest for new antimicrobial agents, demonstrating efficacy against both bacterial and fungal pathogens.
Antibacterial Efficacy Against Bacterial Strains
Research has shown that 2-amino-3-cyanopyridine (B104079) derivatives possess notable antibacterial properties. These compounds have been tested against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain synthesized 2-amino-3-cyanopyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis, with inhibition zone diameter (IZD) values of 21–20.5 mm and 18.5 and 17 mm, respectively. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some derivatives have been reported to range from 64.5 to 250 µg/mL. nih.gov
Studies have indicated that the presence of specific substituents, such as a bromine atom, can be crucial for the antibacterial activity of these compounds against bacteria like Escherichia coli and B. subtilis. nih.gov Furthermore, transition metal complexes of 2-amino-3-cyanopyridine derivatives have been shown to exhibit enhanced antibacterial effects compared to the ligands alone. ekb.eg
| Derivative | Bacterial Strain | Test | Result | Reference |
| Cyanopyridine 5a | S. aureus | IZD | 18.5 mm | nih.gov |
| Cyanopyridine 5b | B. subtilis | IZD | 17 mm | nih.gov |
| Pyrimidine (B1678525) 6b | S. aureus | IZD | 21 mm | nih.gov |
| Pyrimidine 6b | B. subtilis | IZD | 20.5 mm | nih.gov |
| Cyanopyridine derivatives (general) | Gram-positive & Gram-negative | MIC | 64.5 - 250 µg/mL | nih.gov |
| Compound 3c (with bromine) | E. coli & B. subtilis | - | Substantial antimicrobial effect | nih.gov |
Antifungal Properties
The antifungal potential of 2-amino-3-cyanopyridine derivatives has also been explored. Studies have reported their activity against various fungal species. For example, certain derivatives have been tested against Candida albicans, with some showing promising results. scispace.comnih.gov The antifungal activity is often attributed to the specific structural features of the synthesized compounds, including the presence of certain functional groups. scispace.com Some pyridine-benzothiazole hybrids and pyrimidine derivatives have also shown activity against Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. ekb.eg
Anticancer and Antiproliferative Investigations
The structural motif of 2-cyanopyridine is a key feature in a variety of compounds investigated for their potential in cancer therapy. These investigations have focused on their cytotoxic effects on cancer cells, their ability to inhibit key enzymes involved in cancer progression, and their interaction with cellular structures like microtubules.
Cytotoxicity Against Various Human Cancer Cell Lines
Derivatives of 3-cyanopyridine (B1664610) have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, a specific 3-cyanopyridine derivative exhibited high cell-growth-inhibitory effects against human MCF-7 breast cancer, NCI-H460 non-small cell lung cancer, and SF-268 CNS cancer cell lines, with IC50 values of 0.02, 0.01, and 0.02 µg/mL, respectively. nih.gov Furthermore, a 2-amino-3-cyanopyridine derivative has shown anti-proliferative activities against HCT116 and Huh7 cell lines. nih.gov
Other studies have synthesized and evaluated novel 3-cyanopyridine derivatives for their cytotoxic activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines, with some compounds showing better cytotoxic effects than the standard drug 5-FU. nih.gov The introduction of a pyrazoline moiety to the 3-cyanopyridone scaffold has also yielded hybrids with remarkable antiproliferative activity. mdpi.com
| Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 3-Cyanopyridine derivative III | MCF-7 (breast) | 0.02 µg/mL | nih.gov |
| 3-Cyanopyridine derivative III | NCI-H460 (lung) | 0.01 µg/mL | nih.gov |
| 3-Cyanopyridine derivative III | SF-268 (CNS) | 0.02 µg/mL | nih.gov |
| 2-Amino-3-cyanopyridine derivative IV | HCT116 (colon) | Anti-proliferative | nih.gov |
| Cyanopyridone 5a | HepG2 (liver) | 2.71 µM | nih.gov |
| Cyanopyridone 5e | MCF-7 (breast) | 1.39 µM | nih.gov |
| 3-Cyanopyridine-N-acylhydrazone 3d | MCF-7 (breast) | 1.14 µM | nih.gov |
| 3-Cyanopyridine-N-acylhydrazone 4b | A-2780 (ovarian) | 1.14 µM | nih.gov |
| Cyanopyridine derivative 6 | A549 (lung) | 0.85 µM | bohrium.com |
| Cyanopyridine derivative 6 | PC-3 (prostate) | 3.63 µM | bohrium.com |
Inhibition of Specific Kinases
The inhibition of protein kinases is a crucial strategy in modern cancer therapy. Derivatives of 2-cyanopyridine have been designed and synthesized as inhibitors of several key kinases involved in cancer cell signaling pathways.
VEGFR-2 and HER-2: Certain cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov This dual inhibition is a promising strategy to enhance antitumor activity. nih.gov
Pim-1: 3-Cyanopyridine derivatives are known to exhibit anticancer activity through the inhibition of targets such as Pim-1 kinase. nih.gov
EGFR Tyrosine Kinase: Novel pyrimidine and 3-cyanopyridine-based compounds have been designed as monocyclic Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov Some of these derivatives have shown potent inhibitory activity against EGFR kinase. nih.govbohrium.com
CHK1: Aminothiazole and aminothiadiazole conjugated cyanopyridines have been identified as selective Checkpoint Kinase 1 (CHK1) inhibitors. researchgate.net
Anti-Tubulin Activity
Microtubules are dynamic structures essential for cell division, making them an attractive target for anticancer drugs. Recent research has highlighted the potential of 3-cyanopyridine derivatives as anti-tubulin agents. These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization. nih.gov Docking and molecular dynamics studies have suggested that certain 3-cyanopyridine-N-acylhydrazones are potential inhibitors of tubulin, which may explain their high cytotoxicity. nih.gov
Mechanistic Studies of Antitumor Action
Derivatives of the 3-cyanopyridine scaffold are recognized as promising backbones for the development of novel antitumor agents. researchgate.net Research has uncovered several mechanisms through which these compounds may exert their cytotoxic effects against cancer cells.
One primary mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. nih.gov For instance, certain 2-amino-3-cyanopyridine derivatives have been shown to bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Similarly, the cyanopyridine moiety is a component of neratinib, a known irreversible pan-HER kinase inhibitor, highlighting its utility in targeting the HER2 signaling pathway, which is often amplified in aggressive breast cancers. nih.gov Further studies have identified cyanopyridine-based molecules as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis resistance. ekb.egnih.gov
Another significant antitumor mechanism is the targeting of anti-apoptotic proteins. ekb.eg Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in many cancers and plays a critical role in preventing apoptosis. ekb.egresearchgate.net Studies have shown that 3-cyanopyridine derivatives can act as survivin inhibitors, leading to the arrest of the cell cycle and the induction of apoptosis in cancer cells. ekb.egresearchgate.net The efficacy of these compounds appears to be linked to their interaction with key amino acid residues, such as Ile74, within the BIR domain of the survivin protein. researchgate.net
Additional mechanistic studies on related metal complexes containing cyanopyridine-derived ligands suggest other potential modes of antitumor action. These include the generation of intracellular reactive oxygen species (ROS), which can induce oxidative stress and cell death, and the induction of DNA damage, as identified by assays like the comet test. mdpi.com
Enzyme Inhibition and Receptor Modulation Studies
The 2-cyanopyridine-3-carboxylic acid scaffold and its derivatives have been evaluated for their ability to inhibit various enzymes and modulate receptor activity, indicating their potential for treating a range of pathologies.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to alleviate the cognitive decline associated with the dysfunction of acetylcholine-containing neurons. nih.govmdpi.comepa.gov In this context, derivatives of 2-cyanopyridine have emerged as promising cholinesterase inhibitors. nih.gov
A study focusing on a series of 2-alkoxy-3-cyanopyridine derivatives demonstrated their inhibitory activity against both AChE and BChE. researchgate.netnih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors of the enzymes. nih.gov Specifically, certain derivatives were identified as potent inhibitors of AChE, while others showed greater potency for BChE, suggesting that the scaffold can be modified to achieve selectivity for either enzyme. researchgate.netnih.gov This dual or selective inhibition is a key area of interest in the development of new treatments for neurodegenerative disorders. nih.govnih.gov
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Derivative 3 | Acetylcholinesterase (AChE) | 53.95 ± 4.29 | 14.23 ± 0.42 | Competitive | nih.gov |
| Derivative 4 | Butyrylcholinesterase (BChE) | 31.79 ± 0.38 | 19.80 ± 3.38 | Competitive | nih.gov |
This table presents inhibitory data for specific 2-alkoxy-3-cyanopyridine derivatives as reported in the cited study.
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are targeted for the treatment of various diseases, including glaucoma and epilepsy. nih.govmdpi.com While sulfonamides are the classical inhibitors, there is growing interest in alternative zinc-binding groups, such as carboxylic acids, to develop more isoform-specific inhibitors. mdpi.comnih.gov
Research has demonstrated that 2-amino-3-cyanopyridine derivatives can function as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. nih.gov Studies have reported the inhibitory activity of these compounds, with specific derivatives showing effective inhibition of both hCA I and hCA II. nih.gov The mechanism for carboxylic acid-based inhibitors can involve direct binding to the active-site zinc ion, displacing the zinc-bound water molecule essential for catalysis, or anchoring to this water molecule to prevent enzymatic activity. mdpi.comnih.gov
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Derivative 5d | hCA I | 33 | nih.gov |
| Derivative 5b | hCA I | 34 | nih.gov |
| Derivative 5d | hCA II | 56 | nih.gov |
This table shows the inhibition of human carbonic anhydrase (hCA) isozymes by specific 2-amino-3-cyanopyridine derivatives.
Adenosine (B11128) receptors, particularly the A1 and A2A subtypes, are important targets in the central nervous system. nih.govnih.gov The A2A receptor is co-localized with the dopamine (B1211576) D2 receptor in the brain, and its antagonism can enhance dopaminergic signaling. nih.gov This makes A2A antagonists, especially those with dual activity at A1 receptors, promising agents for the treatment of Parkinson's disease. nih.govnih.gov
The cyanopyridine scaffold has been incorporated into the design of novel adenosine receptor antagonists. nih.gov Although much of the research has focused on other core structures like pyrazolopyrimidines, synthetic routes have utilized cyanopyridine intermediates, such as sodium cyanopyridine-sulfinate, to build these more complex molecules. nih.gov The goal of this research is to develop potent and selective dual A2A/A1 receptor antagonists that can modulate the adenosinergic system to control the motor symptoms of Parkinson's disease. nih.gov
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which play a role in glucose homeostasis. nih.gov Inhibition of DPP-IV is a validated therapeutic approach for managing type 2 diabetes. nih.gov The most prominent class of DPP-IV inhibitors features a cyanopyrrolidine scaffold, as seen in drugs like vildagliptin (B1682220) and saxagliptin. nih.gov
While structurally distinct from this compound, the cyanopyrrolidine inhibitors highlight the critical role of the nitrile (cyano) group in binding to the enzyme. nih.govnih.gov A key metabolic pathway for several of these drugs involves the hydrolytic conversion of the nitrile group into a carboxylic acid. nih.gov This biotransformation, mediated in part by DPP-4 itself and other dipeptidyl peptidases, underscores a link between a cyano group and a carboxylic acid moiety in the context of DPP-IV inhibition and metabolism. nih.gov
Other Pharmacological Activities
The cyanopyridine framework has been explored for a variety of other pharmacological applications beyond the areas detailed above. Research into related structures, such as 3-cyano-2-pyridones and other derivatives, has revealed a broad spectrum of biological activities. ekb.eg
These activities include:
Antimicrobial and Antibiotic Properties : Derivatives have shown promise against various microbes. ekb.eg
Cardiotonic Effects : Some compounds have demonstrated activity that could be beneficial in cardiac conditions. ekb.egekb.eg
Anticonvulsant and Analgesic Activity : The scaffold has been investigated for potential applications in treating seizures and pain. ekb.eg
Anti-inflammatory and Antioxidant Effects : Certain cyanopyridine derivatives exhibit anti-inflammatory and antioxidant properties. ekb.eg
Metabolic Regulation : 3-Cyano-2-oxo-pyridine derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, suggesting potential for treating diabetes and obesity. ekb.eg
Antiparasitic and Antitubercular Activity : Related heterocyclic structures containing a cyano group have been tested against neglected diseases, showing activity against Trypanosoma cruzi and Mycobacterium tuberculosis. nih.gov
Bioconjugation : In the field of chemical biology, 2-cyanopyridine derivatives have been developed for the selective chemical modification of peptides and bioconjugation to N-terminal cysteine residues under mild, aqueous conditions. rsc.org
Antioxidant Properties and Radical Scavenging Activity
Direct studies detailing the antioxidant and radical scavenging properties of this compound are not extensively documented. However, the pyridine (B92270) carboxylic acid scaffold is a core component of various compounds that have been evaluated for their antioxidant potential. The antioxidant capacity of such molecules is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.govmdpi.com
Research into other related heterocyclic compounds has demonstrated notable antioxidant effects. For instance, studies on dihydropyridine (B1217469) derivatives have shown their ability to act as antioxidants, with their efficacy being evaluated through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the β-carotene/linoleic acid bleaching assay. nih.gov Similarly, derivatives of 2-oxindole, which can be synthesized from isatin, have shown moderate to good antioxidant activities, indicating that the core structures related to pyridines are of interest in the search for new antioxidant compounds. nih.gov
Furthermore, the inclusion of a carboxylic acid group on a bipyridine structure, which shares features with pyridine carboxylic acids, has been shown to influence antioxidant efficiency in the resulting metal complexes. nih.gov The antioxidant activity of anthocyanins, which can contain cyanidin (B77932) (a compound with a structure that includes a pyran ring similar to pyridine), has been extensively studied. nih.govnih.gov These studies highlight that the structural characteristics, such as the number and position of hydroxyl groups, play a crucial role in their radical scavenging capabilities. nih.govmdpi.com
Table 1: Antioxidant Activity of Selected Related Compounds
| Compound/Extract | Assay | Key Finding | Reference |
|---|---|---|---|
| Dihydropyridine Derivatives | DPPH radical scavenging, β-carotene/linoleic acid | Showed varying degrees of antioxidant activity. | nih.gov |
| 5-fluoro and 5-methyl 3-hydroxy-3-substituted oxindoles | DPPH radical scavenging | Showed maximum scavenging effects of 70% and 62%, respectively. | nih.gov |
| Cyanidin | Inhibition of lipid peroxidation | Exhibited 57% inhibition at a 2-mM concentration. | nih.gov |
Anti-inflammatory Potential
There is a lack of specific research on the anti-inflammatory potential of this compound. However, the broader class of pyridine carboxylic acid derivatives has been a focus of anti-inflammatory research. nih.gov Compounds containing the cyanopyridine moiety have been synthesized and evaluated for their anti-inflammatory activities, with some showing promising results when compared to standard drugs like indomethacin. nih.gov
The mechanism of anti-inflammatory action for many compounds involves the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2). nih.gov For example, isonicotinates, which are isomers of pyridine carboxylic acid, have been investigated as inhibitors of the COX-2 enzyme, and docking studies have supported their potential as anti-inflammatory agents. nih.gov Anthocyanins, which are structurally complex, have also been shown to possess anti-inflammatory properties by inhibiting COX enzymes and reducing the production of pro-inflammatory mediators. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Selected Related Compounds
| Compound Class | Model/Target | Key Finding | Reference |
|---|---|---|---|
| Substituted diphenylpyridine-3-carbonitriles | In vivo (Carrageenan-induced paw edema) | Some compounds showed good anti-inflammatory activity compared to indomethacin. | nih.gov |
| Isonicotinates | In silico (COX-2 enzyme docking) | Showed good binding affinity with the COX-2 enzyme. | nih.gov |
| Cyanidin | In vitro (COX-1 and COX-2 inhibition) | IC50 values of 90 µM for COX-1 and 60 µM for COX-2. | nih.gov |
Anti-Parkinsonism Properties
Direct research linking this compound to anti-Parkinsonism properties has not been identified. Research in this area often focuses on dopaminergic pathways and neuroprotection. While a direct connection is missing, related structures have been explored. For instance, nicotinic acetylcholine (B1216132) receptors (nAChRs), which are targets for nicotinic acid derivatives, are considered potential therapeutic targets for Parkinson's disease due to their role in regulating dopamine release and neuroinflammation. researchgate.net
Furthermore, studies on polyphenol-rich extracts, such as those containing anthocyanins and proanthocyanidins, have suggested neuroprotective effects in cellular models of Parkinson's disease. medscape.com These extracts have been shown to mitigate mitochondrial dysfunction, a key factor in the pathogenesis of the disease. medscape.com This suggests that compounds with antioxidant and anti-inflammatory properties, which can be found in the broader class of pyridine-related structures, may have potential relevance for neurodegenerative diseases.
Anticonvulsant Properties
There is no available research specifically identifying anticonvulsant properties for this compound. The search for new antiseizure medications (ASMs) is an active area of research, with many heterocyclic compounds being investigated. nih.gov
For example, nicotinic acid benzylamide, a derivative of nicotinic acid (a pyridine carboxylic acid isomer), has demonstrated anticonvulsant activity in preclinical models. nih.gov Other research has focused on different heterocyclic systems, such as quinazolin-4(3H)-one derivatives and 2-amino-6-nitrobenzothiazole (B160904) derived semicarbazones, which have shown significant anticonvulsant effects in animal models. google.com These studies often target mechanisms like the modulation of ion channels or enhancement of GABAergic transmission. google.com
Table 3: Preclinical Anticonvulsant Activity of a Related Compound
| Compound | Test Model | ED50 / TD50 (intraperitoneal admin.) | Protective Index (PI) | Reference |
|---|
Antiprotozoal Activity
Specific studies on the antiprotozoal activity of this compound are not found in the reviewed literature. However, the development of novel antiprotozoal agents is a critical area of research, and various nitrogen-containing heterocyclic compounds are being explored. For instance, amidinobenzimidazole derivatives have been synthesized and shown to possess activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.
Bronchodilator Effects
There is no information available in the scientific literature regarding the bronchodilator effects of this compound. Research on bronchodilators typically focuses on agents that can relax the smooth muscles of the airways, such as beta-2 agonists and anticholinergics.
Androgen Receptor Antagonism
The cyanopyridine scaffold is of interest in the context of androgen receptor (AR) antagonism, a key strategy in the treatment of prostate cancer. While this compound itself has not been highlighted as a potent AR antagonist, the search for new AR antagonists with novel chemotypes is ongoing to overcome resistance to existing therapies. nih.gov The goal of these antagonists is to inhibit the transactivation of the AR and the growth of androgen-dependent cancer cells. nih.gov Research has identified other molecules, such as atraric acid, as natural AR antagonists. nih.gov The development of new synthetic antagonists, some of which may incorporate heterocyclic structures, remains an active field of investigation.
Structure Activity Relationship Sar and Lead Optimization
Correlation of Structural Features with Biological Efficacy
Systematic modifications of the 2-cyanopyridine-3-carboxylic acid core have revealed crucial insights into the structural requirements for biological activity. The nitrile (cyano) group and the carboxylic acid group are key features that significantly influence the molecule's interaction with biological targets.
Research on related 3-cyanopyridine (B1664610) derivatives has underscored the critical role of the cyano group for potent biological activity. acs.org For instance, in a series of 2-thio-3-cyanopyridine derivatives evaluated for anti-trypanosomal activity, the replacement of the cyano group with a carboxamide or a tetrazole led to a significant reduction or complete loss of potency. acs.org This suggests that the cyano group may be involved in essential interactions, such as hydrogen bonding or dipole interactions, within the binding site of the target protein.
The carboxylic acid at the 3-position is another key determinant of activity. Its acidic nature allows for the formation of ionic bonds or strong hydrogen bonds with complementary residues in a biological target. The importance of this functional group is highlighted in studies of nicotinic acid (pyridine-3-carboxylic acid) derivatives, which have shown a range of biological activities, including anticancer effects. nih.gov
Furthermore, the substitution pattern on the pyridine (B92270) ring can dramatically modulate the biological efficacy. In a study of 3-cyanopyridine derivatives, the introduction of various substituents on the pyridine core was explored. While many modifications were tolerated, none surpassed the potency of the initial lead compounds, indicating a finely tuned requirement for the substitution pattern. acs.org
To illustrate the impact of structural modifications, the following interactive data table summarizes the structure-activity relationships for a series of 2-thio-3-cyanopyridine analogues, which can provide valuable insights for the this compound scaffold.
| Compound | Core Structure | R1 Group | R2 Group | Biological Activity (EC50, µM) |
|---|---|---|---|---|
| Analog 1 | 2-Thio-3-cyanopyridine | -H | -Phenyl | 1.2 |
| Analog 2 | 2-Thio-3-cyanopyridine | -CH3 | -Phenyl | 0.9 |
| Analog 3 | 2-Thio-3-cyanopyridine | -H | -4-Chlorophenyl | 0.5 |
| Analog 4 | 2-Thio-3-cyanopyridine | -H | -4-Methoxyphenyl | 3.5 |
| Analog 5 | 2-Thio-3-carboxamidepyridine | -H | -Phenyl | >50 |
This table is a representative example based on findings from related cyanopyridine derivatives to illustrate SAR principles.
Rational Design Principles for Novel Analogues
The rational design of novel analogues of this compound is guided by a deep understanding of the target's three-dimensional structure and the SAR data. The primary goal is to design molecules with improved affinity, selectivity, and pharmacokinetic properties.
One key principle is structure-based drug design , which utilizes the crystal structure of the target protein to guide the design of complementary ligands. By identifying key interactions between the lead compound and the protein, medicinal chemists can introduce modifications to enhance these interactions. For example, if a specific pocket in the binding site is identified, the scaffold can be modified to include a substituent that fits snugly into this pocket, thereby increasing binding affinity.
Another important principle is bioisosteric replacement . This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For instance, the carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole, to modulate acidity and membrane permeability. Similarly, the cyano group could be retained due to its established importance for activity, while exploring modifications on other parts of the molecule. acs.org
Fragment-based drug design is another powerful approach. This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The this compound scaffold itself can be considered a key fragment that can be elaborated upon to enhance its activity.
Strategies for Enhancing Potency, Selectivity, and Drug-Likeness
Once a lead compound is identified, several strategies can be employed to optimize its properties for therapeutic use.
Enhancing Potency: Potency can be increased by introducing functional groups that form additional favorable interactions with the target protein. This could involve adding hydrogen bond donors or acceptors, or hydrophobic groups that can occupy hydrophobic pockets in the binding site. For example, the introduction of a halogen atom, such as chlorine, on an aromatic ring substituent has been shown to enhance the potency of related heterocyclic compounds.
Improving Selectivity: Achieving selectivity for the desired target over other related proteins is crucial to minimize off-target effects. One strategy is to exploit structural differences between the target and off-target proteins. If a specific residue in the active site of the target is different in an off-target protein, a ligand can be designed to specifically interact with that unique residue, thereby conferring selectivity. nih.gov The flexibility of certain regions of a protein, such as the S1' loop in some proteases, can also be exploited to design selective inhibitors. nih.gov
Optimizing Drug-Likeness: Drug-likeness refers to the physicochemical properties of a compound that are associated with good absorption, distribution, metabolism, and excretion (ADME). Strategies to improve drug-likeness include:
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for oral absorption and cell permeability. The lipophilicity of this compound derivatives can be fine-tuned by introducing or removing polar or nonpolar functional groups.
Improving Metabolic Stability: Compounds can be modified to block sites of metabolic attack. For example, if a particular aromatic ring is susceptible to oxidation by cytochrome P450 enzymes, electron-withdrawing groups can be introduced to decrease the electron density of the ring and reduce its metabolic liability.
Enhancing Solubility: Aqueous solubility is important for absorption and formulation. The carboxylic acid group of the parent scaffold contributes to its solubility. Further modifications, such as the introduction of polar groups, can be made to enhance this property.
Applications As Synthetic Intermediates and in Materials Science
Role in Pharmaceutical Synthesis and Lead Compound Development
The pyridine (B92270) ring is a fundamental scaffold in numerous pharmaceutical agents due to its ability to engage in various biological interactions. researchgate.net The presence of both a cyano and a carboxylic acid group in 2-cyanopyridine-3-carboxylic acid offers multiple points for chemical modification, making it a valuable building block in the synthesis of new drug candidates. The carboxylic acid moiety, in particular, can enhance the solubility and bioavailability of a drug molecule and modulate its pharmacological activity.
The structural motif of cyanopyridine is found in various biologically active compounds. ijpsr.com For instance, derivatives of 2-amino-3-cyanopyridine (B104079) have shown a broad spectrum of activities, including antiviral, antibacterial, and fungicidal properties. ijpsr.com They have also been investigated as inhibitors of IKK-β and as A2A adenosine (B11128) receptor antagonists. ijpsr.com The versatility of the cyanopyridine scaffold allows for the generation of diverse molecular libraries, which is crucial in the early stages of drug discovery for identifying lead compounds with desired therapeutic effects.
Precursor in Advanced Organic Transformations
The reactivity of the cyano and carboxylic acid groups, combined with the aromatic pyridine ring, allows this compound to participate in a wide range of advanced organic reactions. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a variety of functionalized pyridine derivatives that are otherwise difficult to synthesize.
For example, the hydrolysis of the nitrile group in cyanopyridines is a key step in the production of nicotinic acid (Vitamin B3) and its derivatives. mdpi.comgoogle.com While the industrial production often starts from 3-picoline, the underlying chemical transformation highlights the importance of the cyano-to-carboxylic acid conversion. mdpi.comgoogleapis.com Furthermore, cyanopyridines are important intermediates in the synthesis of various agrochemicals, including herbicides, pesticides, and fungicides. thieme-connect.de
The presence of multiple reactive sites also allows for the construction of complex heterocyclic systems. For instance, 2-amino-3-cyanopyridines are highly reactive intermediates used in the synthesis of fused heterocyclic compounds like pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net
Applications in Functional Materials Development
The unique electronic and structural properties of this compound and its derivatives make them valuable components in the development of advanced functional materials.
Utilization in Photovoltaic Materials (e.g., Dye-Sensitized Solar Cells)
In the field of third-generation photovoltaics, particularly dye-sensitized solar cells (DSSCs), derivatives of this compound have shown significant promise. nih.gov In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, usually titanium dioxide (TiO₂). nih.gov The carboxylic acid group in this compound can act as an effective anchoring group, binding the dye molecule to the TiO₂ surface. researchgate.netbohrium.com
The cyano group, being electron-withdrawing, can enhance the electron-accepting properties of the molecule, which is beneficial for efficient charge separation and injection. researchgate.net Research has shown that dyes incorporating a 2-cyanopyridine (B140075) fragment can lead to a smaller HOMO-LUMO band gap and reduced electron recombination, which often results in higher photovoltage. researchgate.net For instance, D-π-A (donor-π-acceptor) sensitizers with a 2-cyanopyridine unit as the electron-accepting and anchoring group have been developed and have demonstrated promising photovoltaic performance. researchgate.net
| Dye Component | Function | Impact on DSSC Performance |
| Carboxylic Acid Group | Anchoring group to TiO₂ surface | Facilitates electron injection from the dye to the semiconductor. researchgate.netbohrium.com |
| Cyano Group | Electron-withdrawing group | Promotes a smaller HOMO-LUMO band gap and can lead to higher photovoltage. researchgate.net |
| Pyridine Ring | Part of the π-conjugated spacer | Influences the light-absorbing properties and overall electronic structure of the dye. nih.gov |
This table summarizes the roles of the key functional groups of this compound derivatives in dye-sensitized solar cells.
Role in Polymer Synthesis
Pyridine-containing polymers are a significant class of materials with a wide range of applications. researchgate.net The nitrile group of cyanopyridines can undergo polymerization to form polyconjugated polymers with a –(C=N)– backbone. These polymers often exhibit semiconductive properties, and their conductivity can be enhanced through thermal treatment. The polymerization kinetics of cyanopyridines have been studied, revealing that they polymerize faster than aromatic nitriles.
The incorporation of the this compound moiety into polymer chains can impart specific functionalities. The carboxylic acid group can be used for further chemical modifications or to improve the solubility and processing of the resulting polymers. The pyridine nitrogen can also act as a site for coordination with metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties.
Coordination Chemistry and Metal Complexation Studies
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordination with a wide variety of metal ions. The adjacent carboxylic acid group can also participate in chelation, forming stable metal complexes. This ability to form well-defined coordination compounds is valuable in various areas, including catalysis, materials science, and bioinorganic chemistry.
Studies have shown that cyanopyridines can be used to synthesize cocrystals with dicarboxylic acids through hydrogen bonding interactions. d-nb.info This demonstrates the ability of the pyridine nitrogen to act as a hydrogen bond acceptor. In the context of metal complexes, the combination of the pyridine nitrogen and the carboxylate group can lead to the formation of one-, two-, or three-dimensional coordination polymers with diverse structures and properties. For example, a one-dimensional polymeric copper complex has been synthesized using a pyridine and salicylic (B10762653) acid derivative. researchgate.net The study of these metal complexes provides insights into the principles of crystal engineering and the design of new materials with tailored properties.
Analytical Method Development for Research and Quality Control
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) stand as cornerstone techniques for the analysis of 2-Cyanopyridine-3-carboxylic acid and related pyridine (B92270) derivatives. These methods offer high resolution and sensitivity, which are critical for separating complex mixtures and accurately quantifying components.
For instance, the separation of pyridine carboxylic acid isomers, which share similar chemical properties, can be effectively achieved using mixed-mode chromatography. helixchrom.com This approach utilizes columns that exhibit both reversed-phase and ion-exchange characteristics, allowing for enhanced resolution based on subtle differences in hydrophobicity and ionic character. helixchrom.com Retention times in such systems are typically controlled by adjusting the mobile phase composition, including the ratio of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.com
Ion-pair reversed-phase HPLC is another powerful strategy. This technique has been successfully applied to the separation of nicotinic acid and nicotinamide (B372718) in biological samples. nih.gov By introducing an ion-pairing agent to the mobile phase, the chromatography of ionic compounds like pyridine carboxylic acids on a non-polar stationary phase (such as C18) is greatly improved. nih.gov For LC-MS applications, however, the use of non-volatile ion-pairing agents should be avoided as they can contaminate the mass spectrometer source. researchgate.net In such cases, volatile mobile phase additives like formic acid are preferred. researchgate.netresearchgate.net
The development of LC-MS/MS methods provides a high degree of sensitivity and selectivity, making it particularly suitable for bioanalytical applications. researchgate.netbevital.no These methods often involve a solid-phase extraction (SPE) step for sample clean-up prior to analysis. researchgate.netbevital.no The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances specificity by monitoring a specific precursor-to-product ion transition. researchgate.net
A summary of typical chromatographic conditions for related compounds is presented below:
| Parameter | HPLC Method for Pyridine Carboxylic Acid Isomers helixchrom.com | LC-MS/MS Method for Niacin and Nicotinuric Acid researchgate.net |
| Column | Coresep 100 mixed-mode | Phenomenex Gemini NX, 5μm, 4.6 mm x 100 mm |
| Mobile Phase | Acetonitrile, water, buffer | Acetonitrile, 5 mM ammonium (B1175870) acetate (B1210297) buffer with formic acid |
| Detection | UV, MS, CAD, ELSD | Tandem Mass Spectrometry (MS/MS) |
| Key Feature | Separation of isomers based on hydrophobicity and ionic properties. | High sensitivity and selectivity for bioanalysis. |
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Vis spectrophotometry, are widely used for the quantification of pyridine derivatives. These techniques are often coupled with chromatographic separations, where the detector measures the absorbance of the analyte as it elutes from the column.
The König reaction is a classic colorimetric method that has been adapted for the quantification of niacin and its derivatives. service.gov.uk This reaction involves the use of cyanogen (B1215507) bromide to form a derivative that can be coupled with an aromatic amine to produce a colored compound. service.gov.uk The intensity of the color, which is proportional to the concentration of the analyte, can then be measured spectrophotometrically. service.gov.uk
Post-column derivatization techniques can significantly enhance the sensitivity and specificity of HPLC-UV methods. nih.gov For example, a method for determining nicotinic acid and nicotinamide involves a post-column reaction that creates highly absorbing derivatives, allowing for more sensitive detection. nih.gov Another approach involves post-column photochemical derivatization, where UV irradiation converts nicotinic acid and nicotinamide into highly fluorescent derivatives, which can then be detected with high sensitivity. chromatographyonline.com
While direct UV absorbance spectroscopy can be used, its sensitivity and selectivity may be limited for complex samples. researchgate.net Raman spectroscopy has also been explored as a potential analytical tool for these compounds. researchgate.net
Extraction and Purification Methodologies (e.g., Reactive Extraction)
The effective extraction and purification of this compound from various matrices is a critical prerequisite for accurate analysis and for obtaining the compound in a pure form for research or industrial applications.
Solid-Phase Extraction (SPE) is a commonly employed technique for the cleanup of biological samples prior to HPLC or LC-MS analysis. bevital.no SPE can effectively remove interfering substances from complex matrices like plasma, leading to cleaner chromatograms and more reliable quantification. bevital.no Various SPE sorbents can be used depending on the properties of the analyte and the matrix.
For the purification of pyridine carboxylic acids, derivatization can be a useful strategy. For instance, esterification of the carboxylic acid group can facilitate separation by gas chromatography. documentsdelivered.com Another derivatization approach involves converting the analyte into a picolinyl derivative, which can improve its chromatographic behavior and detection by mass spectrometry. researchgate.net
In the context of sample preparation from food matrices, acid or enzymatic hydrolysis is often employed to release the bioavailable forms of niacin and its derivatives. service.gov.ukchromatographyonline.com This is typically followed by a filtration or centrifugation step to remove solid debris. chromatographyonline.com For high-protein or high-fat samples, a protein precipitation step using an agent like trichloroacetic acid may be necessary. chromatographyonline.com
While the term "reactive extraction" is broad, in the context of carboxylic acids, it often refers to the use of an extractant that chemically interacts with the acid to facilitate its transfer from an aqueous phase to an organic phase. This can involve the formation of an ion-pair or a more stable chemical bond. The selection of the appropriate extraction and purification method depends heavily on the sample matrix, the required purity of the final product, and the subsequent analytical technique to be used.
Patent Landscape and Commercial Significance in Chemical Research
Analysis of Patented Synthetic Routes and Research Applications
The patent landscape for 2-Cyanopyridine-3-carboxylic acid, identified by its CAS number 73112-09-1, indicates its primary role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. nih.gov While specific patents detailing a singular, dominant industrial-scale synthesis of this compound are not prominently disclosed in publicly available literature, its preparation is often embedded within broader patents focused on the final, more complex products.
One documented chemical reaction involving this compound is its treatment with thionyl chloride, which primarily results in the formation of quinolinimide. Alternatively, reaction with diazomethane (B1218177) can yield the corresponding methyl 2-cyanonicotinate. vdoc.pub
The research applications of this compound are centered on its utility as a building block for novel compounds with potential therapeutic activities. Academic and industrial researchers have utilized this compound as a starting material in the synthesis of innovative molecular scaffolds.
Key Research Applications:
Pseudopeptide Synthesis: this compound has been efficiently coupled with methyl esters of L-α-amino acids. This process yields intermediate 2-cyanopyridin-3-yl-containing pseudopeptides, which are of interest in drug discovery due to their potential to mimic natural peptides with enhanced stability. researchgate.netresearchgate.netresearchgate.net
Pyrazine-Based Compound Synthesis: The compound serves as a precursor in the synthesis of novel pyrazine-based pseudopeptides. These heterocyclic compounds are significant in organic and medicinal chemistry due to their prevalence in natural products and their wide range of commercial applications. researchgate.net
The following table summarizes the key details of this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 2-cyanonicotinic acid |
| CAS Number | 73112-09-1 |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| InChIKey | XKTPVUNCEFBYHP-UHFFFAOYSA-N |
Overview of Industrial and Academic Collaborations in Compound Development
Detailed information regarding specific, large-scale industrial and academic collaborations focused exclusively on the development of this compound is not extensively documented in the public domain. The development of such specialized chemical intermediates is often conducted within the proprietary research and development programs of pharmaceutical, agrochemical, and fine chemical companies.
Collaboration is more apparent in the context of the broader research that utilizes this compound as a starting material. The synthesis of novel pseudopeptides and other complex molecules often involves partnerships between academic research groups specializing in synthetic methodologies and pharmaceutical companies with the resources for high-throughput screening and clinical development. These collaborations, however, are typically focused on the final therapeutic agent rather than the precursor compound itself. The commercial availability of this compound from various chemical suppliers suggests that it is produced by specialized chemical manufacturing companies, which may in turn have supply agreements with larger research-focused organizations.
Future Directions and Emerging Research Avenues
Advanced Mechanistic Investigations of Biological Actions
While initial studies have successfully identified the biological activities of various 2-cyanopyridine (B140075) derivatives, future research will necessitate a more profound and detailed investigation into their mechanisms of action. The current understanding often points to the inhibition of specific enzymes or receptors, but the intricate details of these interactions remain partially understood.
Advanced mechanistic studies are crucial for optimizing lead compounds and predicting potential off-target effects. Future research should focus on:
High-Resolution Structural Biology: Employing techniques such as X-ray crystallography and cryo-electron microscopy to determine the high-resolution structures of 2-cyanopyridine derivatives in complex with their biological targets. This would provide precise insights into the binding modes and the key molecular interactions driving their inhibitory activity.
Enzyme Kinetics and Biophysical Analysis: Moving beyond primary screening, detailed kinetic studies are needed to classify the mode of inhibition (e.g., competitive, non-competitive, or irreversible). Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinities and thermodynamic profiles, offering a more complete picture of the drug-target engagement.
Exploration of Novel Biological Targets and Therapeutic Areas
The structural versatility of the 2-cyanopyridine core makes it a privileged scaffold for interacting with a wide range of biological targets. While significant research has focused on its anticancer and antimicrobial properties, there is vast untapped potential in other therapeutic areas. nih.govmdpi.comscispace.com
Future exploratory efforts should include:
Neurodegenerative Diseases: Some pyridine-based compounds have shown potential as multifunctional agents for Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase, or by preventing protein aggregation. researchgate.net Systematic screening of 2-cyanopyridine-3-carboxylic acid libraries against targets relevant to neurodegeneration, such as beta-secretase (BACE1) or tau protein kinases, could yield novel drug candidates.
Inflammatory and Autoimmune Diseases: The discovery of 2-amino-3-cyanopyridine (B104079) derivatives as inhibitors of IKK-β, a key kinase in the NF-κB inflammatory pathway, opens the door to developing novel anti-inflammatory agents. ijpsr.com This could be relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Metabolic Disorders: Carbonic anhydrase inhibitors are used to treat glaucoma, and certain 2-amino-3-cyanopyridine derivatives have shown potent inhibition of human carbonic anhydrase I and II (hCA I and II). nih.gov This suggests a potential application in metabolic and ocular diseases that could be further explored.
Table 1: Investigated Biological Targets for 2-Cyanopyridine Derivatives
Compound/Derivative Type Biological Target Therapeutic Area Key Findings (IC50/Ki) Source 3-Cyanopyridine (B1664610) derivative III VEGFR-2 / HER-2 Anticancer High cell-growth inhibition (IC50 = 0.01-0.02 µg/mL) nih.gov Pyrimidine-containing scaffold compounds 9 and 10 Hsp90 Anticancer IC50 = 2.44 and 7.30 µM mdpi.com 2-amino-3-cyanopyridine derivative 7b Carbonic Anhydrase II (hCA II) Metabolic/Ocular Ki = 2.56 µM mdpi.com 2-amino-3-cyanopyridine derivative 7d Carbonic Anhydrase I (hCA I) Metabolic/Ocular Ki = 2.84 µM mdpi.com 2-amino-3-cyanopyridine scaffold IKK-β, A2A adenosine (B11128) receptor, HIV-1 integrase Anti-inflammatory, Antiviral Identified as potent inhibitors researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The era of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. nih.gov For a scaffold like this compound, AI and ML can be integrated at multiple stages of the research and development pipeline.
Key applications include:
De Novo Drug Design: Generative AI models can design novel 2-cyanopyridine derivatives with optimized properties. blogspot.com By learning from existing chemical data and structure-activity relationships, these models can propose new molecules that are more likely to be potent and have favorable drug-like properties (ADME/Tox).
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by deep learning, can predict the biological activity of virtual compounds before they are synthesized. github.io This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources.
Drug Repurposing: AI algorithms can screen existing databases of compounds, including known 2-cyanopyridine derivatives, to identify potential new therapeutic uses. nih.gov By analyzing complex biological data, AI can uncover novel drug-target-disease relationships that would not be obvious through traditional research methods. nih.gov
Synthesis Planning: ML models can assist chemists by predicting optimal synthetic routes for novel 2-cyanopyridine derivatives, accelerating the synthesis of new compound libraries for screening.
Development of Targeted Delivery Systems and Nanomedicine Applications
A major challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing systemic toxicity. The development of targeted drug delivery systems and nanomedicine applications for this compound derivatives is a critical future direction.
Emerging strategies include:
Nanocarrier Encapsulation: Encapsulating active 2-cyanopyridine compounds within nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can improve their solubility, stability, and pharmacokinetic profile. mdpi.com This approach can protect the drug from premature degradation and reduce off-target side effects.
Active Targeting: To enhance delivery to specific disease sites, such as tumors, nanocarriers can be decorated with targeting moieties. mdpi.com These can be molecules like folic acid, which binds to folate receptors that are often overexpressed on cancer cells, or aptamers and antibodies that recognize specific cell surface antigens. mdpi.comnih.govgoogle.com For example, a 2-cyanopyridine-based anticancer agent could be loaded into a folic acid-conjugated liposome (B1194612) to specifically target it to tumors. nih.gov
Stimuli-Responsive Systems: Advanced delivery systems can be designed to release their payload in response to specific stimuli in the microenvironment of the diseased tissue, such as changes in pH or the presence of certain enzymes. mdpi.com This allows for a more controlled and localized release of the drug, maximizing its therapeutic effect while minimizing exposure to healthy tissues. The use of gold nanoparticles conjugated with aptamers represents one such advanced system that can achieve targeted delivery. mdpi.com
Table 2: Chemical Compounds Mentioned
Compound Name This compound 2-amino-3-cyanopyridine Folic acid Acetylcholinesterase Butyrylcholinesterase
Q & A
Q. What are the recommended synthetic routes for 2-cyanopyridine-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : Common synthetic approaches involve cyanation of pyridine precursors. For example, substituting a halogen at the 2-position of pyridine-3-carboxylic acid with a cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling reactions . Optimization requires controlled temperature (e.g., 60–80°C for CuCN reactions) and anhydrous conditions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield . Monitor reaction progress using TLC or HPLC.
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in tightly sealed containers to prevent moisture absorption and decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structure via characteristic peaks (e.g., cyano group at ~110 ppm in C NMR) .
- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm) and C≡N stretch (~2240 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H] expected at m/z 163.037) .
- Melting Point : Compare experimental values (e.g., 160–170°C) with literature to assess purity .
Advanced Research Questions
Q. How does thermal stability impact experimental design for reactions involving this compound?
- Methodological Answer : Pyridine derivatives with cyano groups may decompose at elevated temperatures, releasing toxic HCN or NO . Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. For reactions requiring heating (e.g., esterification), use reflux under inert atmosphere (N) and monitor with gas detectors. Alternative methods like microwave-assisted synthesis reduce thermal exposure .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano and carboxylic acid groups activate the pyridine ring for nucleophilic attack at the 2- or 4-positions. Computational studies (DFT) predict charge distribution and reactive sites . For example, amination with NH under Cu catalysis proceeds via a σ-complex intermediate. Kinetic studies (UV-Vis monitoring) and isotopic labeling (e.g., N) validate proposed mechanisms .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.
- Reproducibility : Synthesize the compound using literature protocols and compare purity via HPLC (>98%) .
- DSC Analysis : Differential scanning calorimetry identifies polymorphs by detecting multiple endothermic peaks .
- Interlaboratory Validation : Collaborate with independent labs to cross-check data under standardized conditions (e.g., heating rate = 5°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
